molecular formula C7HCl4F3 B1601218 2,3,5,6-Tetrachlorobenzotrifluoride CAS No. 7656-99-7

2,3,5,6-Tetrachlorobenzotrifluoride

Cat. No.: B1601218
CAS No.: 7656-99-7
M. Wt: 283.9 g/mol
InChI Key: QMMJWQMCMRUYTG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorobenzotrifluoride is an organic compound with the chemical formula C7HCl4F3. It is a derivative of benzotrifluoride, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its stability and resistance to chemical reactions, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale chlorination reactorsThe reaction is catalyzed by a Friedel-Crafts catalyst, such as aluminum chloride, and is maintained at high temperatures to achieve the desired level of chlorination .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachlorobenzotrifluoride primarily undergoes substitution reactions due to the presence of chlorine atoms on the benzene ring. These reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachlorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachlorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Benzotrifluoride: The parent compound, with no chlorine substitutions.

    2,3,4,5-Tetrachlorobenzotrifluoride: A similar compound with chlorine atoms at different positions on the benzene ring.

    Pentachlorobenzotrifluoride: A compound with five chlorine atoms on the benzene ring.

Uniqueness

2,3,5,6-Tetrachlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to further chlorination make it valuable in applications requiring inert solvents or intermediates .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMJWQMCMRUYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548397
Record name 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7656-99-7
Record name 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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